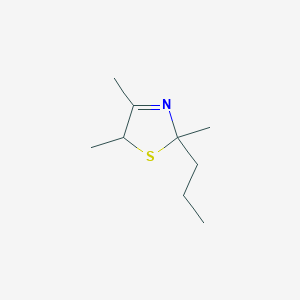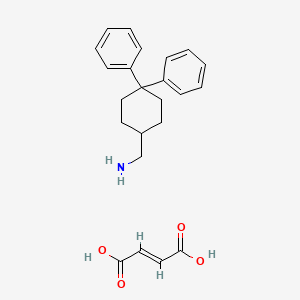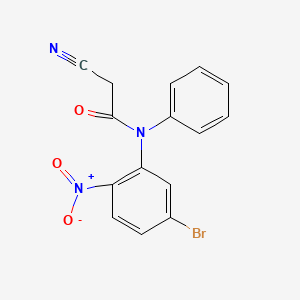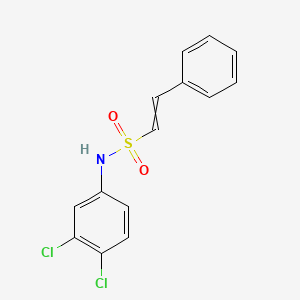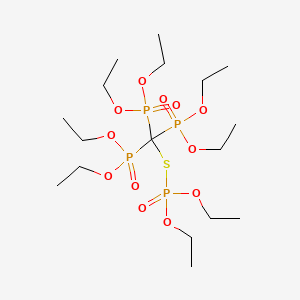
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate is a complex organophosphorus compound
Vorbereitungsmethoden
The synthesis of phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate typically involves several key steps:
Michaelis–Arbuzov Reaction: This reaction is commonly used to prepare phosphonic acid esters. It involves the reaction of a trialkyl phosphite with an alkyl halide to form the corresponding phosphonate ester.
Catalytic Cross-Coupling Reaction: This method involves the use of transition metal catalysts to form carbon-phosphorus bonds, which are essential for the synthesis of phosphonic acid esters.
Mannich-Type Condensation: This reaction involves the condensation of an amine, formaldehyde, and a phosphonate ester to form the desired compound.
Industrial production methods often involve large-scale implementation of these reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphorothioate moiety to a phosphine or phosphine oxide.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different phosphonate esters.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphatase activity.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (mercaptomethylidyne)tri-, hexaethyl ester, S-ester with O,O-diethyl phosphorothioate can be compared with other similar compounds, such as:
Phosphonic Acid Esters: These compounds share the phosphonate ester functional group but may differ in the presence of additional functional groups.
Phosphorothioates: These compounds contain the phosphorothioate moiety but may lack the ester groups present in the target compound.
Eigenschaften
CAS-Nummer |
63869-27-2 |
|---|---|
Molekularformel |
C17H40O12P4S |
Molekulargewicht |
592.5 g/mol |
IUPAC-Name |
1-[[bis(diethoxyphosphoryl)-diethoxyphosphorylsulfanylmethyl]-ethoxyphosphoryl]oxyethane |
InChI |
InChI=1S/C17H40O12P4S/c1-9-22-30(18,23-10-2)17(31(19,24-11-3)25-12-4,32(20,26-13-5)27-14-6)34-33(21,28-15-7)29-16-8/h9-16H2,1-8H3 |
InChI-Schlüssel |
CISOBGVGQPIDLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(P(=O)(OCC)OCC)(P(=O)(OCC)OCC)SP(=O)(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
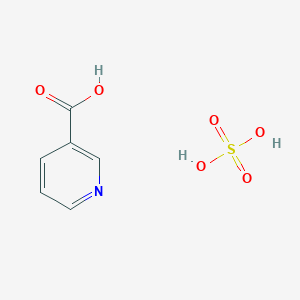
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
